EDMB-4en-PINACA -

EDMB-4en-PINACA

Catalog Number: EVT-10959377
CAS Number:
Molecular Formula: C21H29N3O3
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of EDMB-4en-PINACA involves several steps that typically include the formation of the indazole core followed by the introduction of the pent-4-en-1-yl group and subsequent modifications to achieve the final product. While specific methods for illicit manufacturing are not well-documented, it is noted that synthetic cannabinoids can often be synthesized using readily available precursors and established organic chemistry techniques .

Technical Details

The synthesis may involve:

  1. Formation of Indazole: Utilizing appropriate reagents to construct the indazole framework.
  2. Alkylation: Introducing the pent-4-en-1-yl side chain through alkylation reactions.
  3. Carboxamide Formation: Converting carboxylic acids to carboxamides to finalize the structure.

The ease of synthesis contributes to its illicit production, making it a concern for regulatory agencies .

Molecular Structure Analysis

EDMB-4en-PINACA features a complex molecular architecture characterized by:

  • Indazole Core: A bicyclic structure that is central to its activity.
  • Pent-4-en-1-yl Group: This alkene tail enhances binding affinity to cannabinoid receptors.
  • Chiral Center: The presence of one chiral center results in two enantiomers (S and R), with only the S-enantiomer being commonly synthesized for analysis purposes .

Structural Data

  • Molecular Formula: C20H27N3O3C_{20}H_{27}N_{3}O_{3}
  • Molecular Weight: 357.5 g/mol
  • Stereochemistry: The compound has stereoisomers due to its chiral center, complicating its pharmacological profile .
Chemical Reactions Analysis

The metabolism of EDMB-4en-PINACA involves various phase I reactions, including:

  1. Ester Hydrolysis: Leading to the formation of carboxylic acid derivatives.
  2. Double-Bond Oxidation: Modifying the alkene structure.
  3. Hydroxylation: Adding hydroxyl groups at various positions on the molecule.

These reactions yield multiple metabolites, with one significant metabolite identified as MDMB-4en-PINACA N,N-dimethylbutanoic acid . The identification of these metabolites is crucial for toxicological analyses.

Technical Details

Analytical methods such as liquid chromatography-mass spectrometry are commonly employed for detecting both EDMB-4en-PINACA and its metabolites in biological samples like urine and blood .

Mechanism of Action

EDMB-4en-PINACA exerts its psychoactive effects primarily through binding to cannabinoid type 1 receptors (CB1) in the brain. The compound demonstrates high affinity (Ki = 3.26 nM) and acts as a full agonist at these receptors, leading to significant physiological effects .

Process and Data

Upon binding:

  1. It activates intracellular signaling pathways.
  2. It decreases cyclic adenosine monophosphate levels (EC50 = 0.33 nM).
  3. This action mimics natural cannabinoids, affecting mood, perception, and cognition.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in dichloromethane, methanol, and water.

Chemical Properties

  • Melting Point: Not specified.
  • Boiling Point: Not specified.

These properties are relevant for understanding how EDMB-4en-PINACA behaves in various environments, including biological systems and during analytical testing .

Applications

EDMB-4en-PINACA is primarily studied within forensic science and toxicology due to its emergence as a new psychoactive substance. Its applications include:

  1. Forensic Identification: Used in toxicology labs for detecting synthetic cannabinoids in biological samples.
  2. Research on Psychoactive Substances: Investigated for understanding its pharmacological effects compared to natural cannabinoids.

The increasing prevalence of synthetic cannabinoids like EDMB-4en-PINACA necessitates ongoing research into their effects, detection methods, and regulatory measures to mitigate associated risks .

Analytical Methodologies for Identification and Detection

Mass Spectrometric Characterization Techniques1.1.1 Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) ApplicationsLiquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) provides superior sensitivity and specificity for detecting EDMB-4en-PINACA and its phase I/II metabolites in biological matrices. Chromatographic separation typically employs reversed-phase columns (e.g., Waters Acquity HSS T3, 100 mm × 2.1 mm, 1.8 µm) with mobile phases consisting of 20 mmol/L ammonium acetate with 0.1% formic acid (A) and acetonitrile (B) under gradient elution [1] [2]. The technique resolves structural isomers like 4F-MDMB-BICA and MMB-2201—critical given the prevalence of SC analogues in forensic samples [1].

High-resolution mass analyzers (Q-TOF or Orbitrap) enable precise mass measurements (<5 ppm error) for elemental formula assignment. EDMB-4en-PINACA’s ethyl ester moiety (C₂₁H₂₉N₃O₃; [M+H]⁺ m/z 372.2283) yields diagnostic product ions through collision-induced dissociation (CID), including:

  • m/z 233.1182 (C₁₄H₁₇N₂O⁺; indazole-3-carboxamide cleavage)
  • m/z 144.0808 (C₁₀H₁₀N⁺; aminoalkylindazole core)
  • m/z 102.0543 (C₅H₈NO₂⁺; ethyl 3,3-dimethylbutanoate fragment) [3] [7]

Table 1: Characteristic LC-HRMS/MS Fragmentation Pattern of EDMB-4en-PINACA

Precursor Ion ([M+H]⁺)Product Ion (m/z)Ion CompositionProposed Fragment Origin
372.2283233.1182C₁₄H₁₇N₂O⁺Indazole-3-carboxamide moiety
372.2283144.0808C₁₀H₁₀N⁺Aminoalkylindazole core
372.2283102.0543C₅H₈NO₂⁺Ethyl 3,3-dimethylbutanoate fragment

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI/MS) Protocols

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI/MS) is ideal for volatile derivatives of EDMB-4en-PINACA in seized materials. Sample preparation involves cryogenic grinding of matrices (e.g., hair, e-liquids), extraction with methanol, and derivatization (e.g., MSTFA) for thermolabile functional groups [5] [6]. Pyrolysis-GC/MS (Py-GC/MS) simulates smoking conditions by heating samples to 800°C, generating characteristic thermal degradation products:

  • Pentenyl-indazole (m/z 185)
  • Ethyl 3,3-dimethylbutanoate (m/z 145)
  • Carbon dioxide (m/z 44) [6]

GC-EI/MS quantification uses deuterated internal standards (e.g., MDMB-4en-PINACA-d₉) with calibration curves (20–20,000 pg/mg). The limit of detection (LOD) for SCs in hair is 10 pg/mg, while intra-day precision remains <15% RSD [5].

Feature-Based Molecular Networking Strategies for Structural Elucidation

Node Identification and Cluster Analysis in Novel Psychoactive Substance (NPS) DetectionMolecular networking maps MS/MS spectra into similarity-based clusters, positioning EDMB-4en-PINACA within indazole-3-carboxamide SC groups. Nodes represent precursor ions, while edges reflect spectral cosine scores (>0.7). EDMB-4en-PINACA clusters with MDMB-4en-PINACA (Δmlz 14.0157, corresponding to -CH₂CH₃ vs. -CH₃) and ADB-BUTINACA (Δmlz 42.0469, ethyl ester vs. tert-butyl amide) [3] [4]. This approach rapidly flags unknown SCs in seized e-liquids by matching fragmentation patterns to network neighborhoods.

Bioinformatics Workflows for Unknown Metabolite Association

Untargeted metabolomics workflows associate EDMB-4en-PINACA metabolites using software (e.g., GNPS, MZmine):

  • Peak Detection: Extract chromatographic features (±5 ppm mass error)
  • Molecular Networking: Construct MS/MS similarity networks
  • Metabolite Prediction: Identify hydroxylation (+15.9949 mlz), ester hydrolysis (-28.0313 mlz), and dihydrodiol formation (+34.0055 mlz) [3]For example, EDMB-4en-PINACA’s ester hydrolysis yields m/z 344.1970 (C₁₉H₂₅N₃O₃⁺), correlating with MDMB-4en-PINACA’s major metabolite [3].

Table 2: Predicted EDMB-4en-PINACA Metabolites via Bioinformatics Workflows

Metabolic PathwayMass Shift (Da)Theoretical [M+H]⁺ (m/z)Diagnostic Product Ions (m/z)
Ester hydrolysis-28.0313344.1970215.1178, 144.0808
Alkenyl hydroxylation+15.9949388.2232249.1287, 144.0808
Ester hydrolysis + dihydrodiol+5.9742378.2028233.1281, 160.0757
N-dealkylation-68.0624304.1659187.0865, 144.0808

Advanced Spectroscopic Adjunct Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural VerificationNuclear Magnetic Resonance spectroscopy provides definitive structural validation for EDMB-4en-PINACA isolates. Key NMR assignments in CDCl₃ include:

  • ¹H NMR: δ 1.25 (t, 3H, -OCH₂CH₃), 1.28 (s, 9H, -C(CH₃)₃), 4.23 (q, 2H, -OCH₂CH₃), 4.62 (d, 2H, -NCH₂-), 5.82 (m, 1H, -CH=CH₂), 6.05 (m, 2H, -CH=CH₂), 7.52 (t, 1H, ArH), 7.72 (t, 1H, ArH), 8.12 (d, 1H, ArH), 8.36 (d, 1H, ArH)
  • ¹³C NMR: δ 172.5 (C=O, ester), 165.1 (C=O, amide), 134.8 (CH=CH₂), 132.5 (ArC), 122.9 (ArCH), 118.7 (ArCH), 114.2 (CH=CH₂) [7]NMR distinguishes EDMB-4en-PINACA from isomers like MDMB-4en-PINACA via ethyl ester signals (δ 4.23/1.25 ppm vs. methyl ester δ 3.76 ppm) [7].

Multi-Instrumental Approaches in Complex Matrices

Seized e-Liquid Formulation Analysis ChallengesE-liquid matrices (propylene glycol/glycerol) suppress MS ionization and co-elute with SCs. Py-GC/MS circumvents this by pyrolyzing samples (800°C), converting EDMB-4en-PINACA to:

  • Pentenyl-indazole (mlz 185)
  • Ethyl isocyanate (mlz 71)
  • 2,2-Dimethylpropanoic acid (mlz 87) [6]LC-HRMS/MS with dilution (1:100) mitigates matrix effects (19–110% signal suppression), achieving LODs of 0.5 ng/g in e-liquids [6] [8].

Differentiation of Structural Isomers and Analogues

Structural analogues (e.g., MDMB-4en-PINACA, ADB-4en-PINACA) share core scaffolds but differ in ester/amide groups. Differentiation strategies include:

Properties

Product Name

EDMB-4en-PINACA

IUPAC Name

ethyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C21H29N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h6,9-10,12-13,18H,1,7-8,11,14H2,2-5H3,(H,22,25)/t18-/m1/s1

InChI Key

GVDSDIBXUGMOMD-GOSISDBHSA-N

Canonical SMILES

CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

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